2,3-Dinitropyridine
Overview
Description
2,3-Dinitropyridine is a nitro derivative of pyridine, a heterocyclic aromatic compound, characterized by the presence of two nitro groups (-NO2) attached to the pyridine ring. While the specific compound 2,3-dinitropyridine is not directly mentioned in the provided papers, the studies do discuss various dinitropyridine derivatives, which can offer insights into the chemical behavior and properties of nitro-substituted pyridines in general.
Synthesis Analysis
The synthesis of dinitropyridine derivatives is often achieved through nitration reactions. For instance, the synthesis of 3,5-dinitropyridine derivatives is described in the context of amination with liquid ammonia and potassium permanganate . The oxidative nitration of 2-amino-3-hydroxypyridine in the presence of rare-earth metal cations yields 2-ethoxy-3-hydroxy-4,6-dinitropyridine . These methods suggest that the synthesis of 2,3-dinitropyridine would likely involve similar nitration techniques.
Molecular Structure Analysis
The molecular structure of dinitropyridine derivatives is often planar due to the conjugation of the nitro groups with the aromatic pyridine ring. For example, the molecular structure of 6-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine is determined by X-ray diffraction, showing a planar conformation . This planarity is also supported by the intramolecular hydrogen bonding and resonance effects observed in other derivatives .
Chemical Reactions Analysis
Dinitropyridine derivatives undergo various chemical reactions, including amination . The regioselectivity of such reactions is influenced by the electronic structure of the molecule, which can be predicted by quantum-mechanical calculations. The presence of nitro groups also affects the reactivity of the pyridine ring, as seen in the formation of amino σ-adducts during amination .
Physical and Chemical Properties Analysis
The physical and chemical properties of dinitropyridine derivatives are influenced by their molecular structure. The vibrational spectra, including IR and Raman, provide insights into the molecular dynamics and conformation . The crystal structures of these compounds are often monoclinic, with specific space groups and unit cell parameters . The electronic absorption and emission spectra, along with the Stokes shift and excited state lifetimes, are also characteristic of these compounds . The presence of nitro groups contributes to the acidity, as seen in the evaluation of the acidic dissociation constant of 2-ethoxy-3-hydroxy-4,6-dinitropyridine .
Scientific Research Applications
Amination and Derivatives : A study by Woźniak, Bańskira, and Szpakiewicz (1993) explored the amination of 3,5-Dinitropyridine derivatives, resulting in mono-, di-, and triamino-substituted compounds. This work is significant for understanding the chemical behavior of 2,3-Dinitropyridine in various conditions (Woźniak, Bańskira, & Szpakiewicz, 1993).
Energetic Salts and Detonation Properties : Ghule, Srinivas, and Muralidharan (2013) synthesized and characterized monoanionic salts of 3,5-Dinitropyridin-2-ol, finding significant energetic properties with potential applications in explosives (Ghule, Srinivas, & Muralidharan, 2013).
Reaction Kinetics with Substituted Anilines : The kinetics of reactions between 2-chloro-3,5-dinitropyridine and substituted anilines were studied by Hegazy et al. (2000), offering insights into the reaction mechanisms and intermediate formation (Hegazy, Fattah, Hamed, & Sharaf, 2000).
Micellar Effects on Hydrolysis : Al-Shamary et al. (2012) investigated the hydrolysis of 2-chloro-3,5-dinitropyridine in micellar environments, revealing the influence of surfactants on reaction rates and mechanisms (Al-Shamary, Al‐Lohedan, Rafiquee, & Issa, 2012).
Aminonitropyridines and Their N-Oxides : Research by Hollins et al. (1996) focused on the preparation of aminonitropyridines and their N-oxides, key for developing new insensitive energetic materials (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).
Structural Analysis of Derivatives : Punte et al. (1990) conducted a structural analysis of 2-methoxy-3,5-dinitropyridine, providing valuable data on molecular conformation and reactivity (Punte, Rivero, Cerdeira, & Nudelman, 1990).
Synthesis of Diazatricyclododecanes : Morozova et al. (2012) explored the synthesis of 2,6-diazatricyclododecanes from 2-hydroxy-3,5-dinitropyridine, contributing to the understanding of complex organic synthesis processes (Morozova, Yakunina, Blokhin, Shakhkel’dyan, & Atroshchenko, 2012).
Safety And Hazards
Future Directions
Future research on 2,3-Dinitropyridine and other nitropyridines may focus on their potential applications in various fields, such as the development of new high-efficiency burning rate catalysts , and the synthesis of novel fluorescent molecules . Environmental protection, high energy and low sensitivity, nanometerization, multifunctional compounding, and solvent-free are proposed as key directions of future research .
properties
IUPAC Name |
2,3-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDGJAVWKTTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376473 | |
Record name | 2,3-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dinitropyridine | |
CAS RN |
14916-60-0 | |
Record name | 2,3-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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